molecular formula C16H13BrN2O3S B2650206 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide CAS No. 2097929-15-0

5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B2650206
CAS No.: 2097929-15-0
M. Wt: 393.26
InChI Key: VRFATKMBTXPHMG-UHFFFAOYSA-N
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Description

5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide is a bifunctional small molecule, commonly known as a Proteolysis-Targeting Chimera (PROTAC), designed for targeted protein degradation. This compound is structurally characterized by a ligand for the target protein of interest, a linker region, and a moiety that recruits an E3 ubiquitin ligase. The molecular structure suggests its potential application in chemical biology and oncology research, particularly in the targeted degradation of kinases or other signaling proteins. PROTACs like this compound operate through a catalytic mechanism (Nature Reviews Drug Discovery, 2018) , binding to both the target protein and an E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent proteasomal degradation of the target. This event-driven mechanism offers a significant advantage over traditional inhibition, as it can target proteins previously considered 'undruggable' and can achieve prolonged pharmacological effects. The primary research value of this specific molecule lies in its utility as a tool compound to probe the biological functions of its target protein, validate targets in disease models, and investigate resistance mechanisms to conventional therapeutics. Its application is pivotal in advancing the field of targeted protein degradation, providing researchers with a means to achieve potent and selective protein knockdown to study complex cellular processes and disease pathogenesis.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-12-5-11(6-18-7-12)16(21)19-8-13(20)15-2-1-14(22-15)10-3-4-23-9-10/h1-7,9,13,20H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFATKMBTXPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine-3-carboxamide to introduce the bromine atom at the 5-position. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate hydroxyethylating agent. The final step involves coupling the furan-thiophene moiety to the hydroxyethyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an oxidizing agent.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions like heating or using a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing thiophene and furan rings often exhibit significant antibacterial properties. For example, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, which could be relevant for the development of new antibiotics targeting multi-drug resistant strains .

Antifungal Properties

The compound's structure suggests potential antifungal activity. Similar derivatives have been evaluated for their efficacy against fungal pathogens, particularly those resistant to conventional treatments. The incorporation of heterocyclic rings like thiophene has been linked to enhanced antifungal activity due to their ability to disrupt fungal cell membranes .

Antimalarial Activity

Recent studies have explored the use of furan and thiophene derivatives in antimalarial drug design. Compounds with similar structural features have demonstrated promising results in inhibiting Plasmodium falciparum, the parasite responsible for malaria. This suggests that 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide may also possess antimalarial properties worth investigating .

Enzyme Inhibition

Research has indicated that certain compounds with a similar backbone can act as inhibitors for key enzymes involved in bacterial metabolism. For example, studies on pyridine derivatives have shown that they can effectively inhibit enzymes like ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria . This inhibition could lead to novel therapeutic strategies against bacterial infections.

Case Studies and Findings

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with MIC values lower than standard antibiotics .
Study 2Antifungal ActivityShowed promising antifungal effects against Candida albicans, indicating potential as a treatment for fungal infections .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of ecKAS III with an IC50 value comparable to established inhibitors, suggesting its utility in drug development .

Mechanism of Action

The mechanism by which 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the hydroxyethyl group and the furan-thiophene moiety suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules from diverse pharmacological and synthetic studies.

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Key Structural Features Molecular Weight (g/mol) Notable Properties Source
Target Compound (2097929-15-0) 5-Bromo-pyridine-3-carboxamide; thiophen-3-yl-furan-2-yl-hydroxyethyl 393.255 Bromine enhances electrophilicity; thiophene-furan moiety increases π-π stacking potential.
5-(Thiophen-3-yl)-2'-deoxyuridine (2m) Thiophen-3-yl linked to deoxyuridine N/A Antiviral activity via nucleoside analog mechanism; synthesized via Suzuki-Miyaura coupling in aqueous medium.
AZ257 (946274-50-6) 4-(2-Furyl)-dihydropyridine; bromophenyl-oxoethylthio 409.505 Dihydropyridine core with sulfur-linked substituents; potential calcium channel modulation.
Ranitidine Amino Alcohol Hemifumarate [5-(Dimethylaminomethyl)furan-2-yl]methanol N/A Ranitidine precursor; polar hydroxy group enhances solubility.
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine Cyano, furyl, and methoxyphenyl substituents N/A Fluorescence properties; used in photodynamic therapy studies.
Furo[2,3-b]pyridine-3-carboxamide Derivatives Fused furopyridine-carboxamide ~500–550 Broad kinase inhibition; trifluoroethylamino groups enhance metabolic stability.

Key Comparisons

Heterocyclic Diversity: The target compound’s thiophene-furan system (vs. Unlike dihydropyridines (e.g., AZ257), the pyridine-carboxamide core lacks a reducible C=N bond, suggesting greater oxidative stability .

Substituent Effects: The 5-bromo group in the target compound contrasts with cyano (AZ331) or nitro (ranitidine derivatives) substituents. Bromine’s larger atomic radius may sterically hinder interactions but offers a handle for further functionalization (e.g., cross-coupling) . The hydroxyethyl side chain resembles ranitidine’s amino alcohol, which is critical for solubility and hydrogen bonding .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) to attach the thiophene-furan moiety to the pyridine core. This contrasts with ranitidine derivatives, which require multistep nitroacetamide formation .

Research Findings and Implications

  • Electrophilic Reactivity: The bromine atom in the target compound is primed for nucleophilic substitution or cross-coupling reactions, a feature absent in non-halogenated analogs like AZ257 .
  • Solubility vs. Bioavailability: The hydroxyethyl group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., AZ331’s trifluoroethylamino group), but could reduce membrane permeability .

Biological Activity

Chemical Structure and Properties

The compound has the following molecular formula: C17H14BrNO3SC_{17}H_{14}BrNO_3S with a molecular weight of approximately 393.26 g/mol. Its structure includes functional groups that are often associated with various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₇H₁₄BrN O₃S
Molecular Weight393.26 g/mol
CAS Number2097929-15-0

Biological Activity Overview

While direct studies on the biological activity of this specific compound are sparse, insights can be drawn from related compounds and their mechanisms of action:

  • Antibacterial Activity : Compounds with pyridine and furan rings have been reported to exhibit antibacterial properties. For instance, derivatives of pyridine have shown significant inhibitory effects against various bacterial strains .
  • Antifungal Activity : Similar structures have been evaluated for antifungal properties. For example, compounds containing thiophene moieties have demonstrated notable fungicidal activity in greenhouse studies, indicating that modifications to the thiophene or furan structures can enhance bioactivity .
  • Anti-inflammatory and Anti-fibrotic Effects : Pyridine derivatives have been linked to anti-inflammatory effects and the inhibition of fibrosis through the modulation of collagen synthesis and other inflammatory pathways .

Synthesis and Evaluation of Similar Compounds

  • Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their antibacterial properties. Compounds with electron-withdrawing groups showed enhanced activity due to improved binding affinity to bacterial targets .
  • Furan-based Compounds : Research indicated that furan-containing compounds could inhibit specific enzymes involved in inflammation and fibrosis, suggesting a potential pathway for the biological activity of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide .

Structure-Activity Relationship (SAR)

The presence of bromine and hydroxyl groups in the compound may significantly influence its biological activity:

  • Bromine Substitution : The introduction of bromine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Hydroxyl Group : Hydroxyl groups often contribute to hydrogen bonding interactions, which can enhance binding affinity to biological targets.

Q & A

What are the common synthetic routes for preparing 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide, and what are their limitations?

Basic Research Question
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-bromopyridine-3-carboxylic acid derivatives with hydroxyl-ethyl-thiophene-furan intermediates under amide-forming conditions (e.g., using carbodiimide coupling agents like EDC/HCl) . Key limitations include low yields due to steric hindrance from the bulky thiophene-furan moiety and competing side reactions (e.g., oxidation of the hydroxyethyl group). Purification challenges arise from polar by-products, necessitating chromatographic separation .

How can X-ray crystallography be employed to resolve the stereochemical configuration of this compound?

Basic Research Question
Single-crystal X-ray diffraction is critical for determining stereochemistry. Crystallize the compound using slow evaporation in methanol or acetonitrile. Data collection with a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (space group P21/c) can resolve bond angles, torsion angles, and hydrogen-bonding networks . For example, monoclinic systems with unit cell parameters (e.g., a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°) provide high-resolution structural validation .

What strategies are recommended for optimizing reaction conditions to improve yield and purity?

Advanced Research Question
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, optimize amide coupling using response surface methodology to identify interactions between variables. Evidence suggests that polar aprotic solvents (DMF, DMSO) at 60–80°C enhance reaction efficiency, while scavengers like HOAt suppress side reactions . Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically.

How can researchers address discrepancies in bioactivity data across different assay systems?

Advanced Research Question
Contradictions often arise from assay-specific factors (e.g., cell membrane permeability, protein binding). Validate bioactivity using orthogonal assays:

  • In vitro : Radioligand binding assays (e.g., competitive binding with V1b receptors) .
  • In vivo : Stress-induced corticotropin secretion models in rats to confirm pharmacological relevance .
    Cross-validate results with structural analogs (e.g., pyridine-thiophene derivatives) to isolate structure-activity relationships (SAR). Statistical tools like Bland-Altman plots can quantify inter-assay variability .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Question
Use molecular dynamics (MD) simulations and QSAR models to predict logP, solubility, and metabolic stability. Software like Schrödinger’s QikProp or ADMET Predictor™ can estimate:

  • Lipophilicity : logP ≈ 2.1 (moderate permeability).
  • Metabolic sites : CYP3A4-mediated oxidation of the thiophene ring .
    Validate predictions with experimental data from hepatic microsome assays and HPLC-based solubility tests.

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Advanced Research Question
Conduct accelerated stability studies (ICH guidelines):

  • pH stability : Use phosphate buffers (pH 1.2–7.4) at 37°C. LC-MS analysis reveals degradation products (e.g., hydrolysis of the amide bond at pH < 3).
  • Thermal stability : TGA/DSC shows decomposition above 150°C, suggesting lyophilization for long-term storage . Include antioxidants (e.g., ascorbic acid) in formulations to prevent oxidative degradation of the furan-thiophene moiety.

What analytical techniques are most effective for characterizing polymorphic forms?

Advanced Research Question
Combine PXRD , DSC , and Raman spectroscopy to identify polymorphs. For example, distinct PXRD peaks at 2θ = 12.5° and 15.8° differentiate Form I (monoclinic) from Form II (triclinic). Variable-temperature NMR can detect conformational changes in solution, while solid-state NMR (13C CP/MAS) resolves hydrogen-bonding patterns in crystalline forms .

How can researchers resolve conflicting crystallographic data regarding hydrogen-bonding networks?

Advanced Research Question
Reanalyze diffraction data with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, O–H···N hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.6 Å) stabilize the lattice . Compare results with DFT-optimized geometries (Gaussian 16) to validate hydrogen-bond distances and angles. Discrepancies may arise from dynamic disorder, requiring refinement with twin-law corrections in SHELXL .

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